molecular formula C16H22BrFN2O2 B1408795 Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate CAS No. 1704065-23-5

Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate

Cat. No.: B1408795
CAS No.: 1704065-23-5
M. Wt: 373.26 g/mol
InChI Key: QKJBVMLNNQLYKT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22BrFN2O2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-bromo-5-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using large-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dehalogenated piperazine derivatives.

    Coupling reactions: Formation of biaryl compounds.

Scientific Research Applications

Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(3-bromo-5-fluorobenzyl)piperazine-1-carboxylate is unique due to the presence of both bromine and fluorine atoms on the benzyl group, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

tert-butyl 4-[(3-bromo-5-fluorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrFN2O2/c1-16(2,3)22-15(21)20-6-4-19(5-7-20)11-12-8-13(17)10-14(18)9-12/h8-10H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJBVMLNNQLYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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